molecular formula C12H13N3 B8384796 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B8384796
M. Wt: 199.25 g/mol
InChI Key: NDFRYOUKVFHOTN-UHFFFAOYSA-N
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Patent
US09066946B2

Procedure details

tert-Butyl 3-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (298 mg, 0.69 mmol) was dissolved in DCM (8 mL) with TFA (0.5 mL, 6.98 mmol) and was allowed to stir under N2 pressure at rt overnight. Solvent was removed and the residue partitioned between 2M Na2CO3 and DCM, then extracted with DCM three times. The combined organic layers were dried over Na2SO4 and concentrated. The resulting product was used as is in the next step.
Name
tert-Butyl 3-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][C:10]=3[N:9](COCC[Si](C)(C)C)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]1([C:7]2[C:15]3[CH2:14][CH2:13][NH:12][CH2:11][C:10]=3[NH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
tert-Butyl 3-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
Quantity
298 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN(C=2CN(CCC21)C(=O)OC(C)(C)C)COCC[Si](C)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under N2 pressure at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 2M Na2CO3 and DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NNC=2CNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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